

6-Chloropyridazine-3-carbonitrile CAS number and properties

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Compound of Interest

Compound Name: 6-Chloropyridazine-3-carbonitrile

Cat. No.: B056613

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Technical Guide: 6-Chloropyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyridazine-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine ring substituted with a chloro and a cyano group, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in research and development.

Chemical and Physical Properties

6-Chloropyridazine-3-carbonitrile is typically a solid at room temperature. The key physicochemical properties are summarized in the tables below.

Table 1: General and Chemical Properties

Property	Value	Source(s)
CAS Number	35857-89-7	[1] [2]
Molecular Formula	C ₅ H ₂ ClN ₃	[1] [2]
Molecular Weight	139.54 g/mol	[1] [2]
IUPAC Name	6-chloropyridazine-3-carbonitrile	[2]
Synonym(s)	6-Chloro-3-pyridazinecarbonitrile, 3-Chloro-6-cyanopyridazine	[1] [3]
SMILES	C#N=C(N=N1)C=C1C	[1]

Table 2: Physical Properties

Property	Value	Source(s)
Melting Point	116-120 °C	
Boiling Point	No data available	
Appearance	Solid	
Solubility	No specific data available; expected to be soluble in common organic solvents like dichloromethane.	
Topological Polar Surface Area (TPSA)	49.57 Å ²	[1]
logP	1.00168	[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **6-Chloropyridazine-3-carbonitrile** and a representative subsequent reaction.

Synthesis of 6-Chloropyridazine-3-carbonitrile via Dehydration of 6-Chloropyridazine-3-carboxamide

This protocol describes the synthesis of the title compound from its corresponding carboxamide, a common and efficient method.[\[4\]](#)

Materials:

- 6-Chloropyridazine-3-carboxamide (15 g, 95.5 mmol)
- Pyridine (22.6 g, 23.1 mL, 286.6 mmol)
- Trifluoroacetic anhydride (TFAA)
- Dichloromethane
- Argon (or other inert gas)

Equipment:

- Round-bottom flask equipped with a magnetic stirrer and dropping funnel
- Cooling bath (e.g., dry ice/acetone)
- Standard laboratory glassware for workup and purification

Procedure:

- Suspend 6-chloropyridazine-3-carboxamide (15 g, 95.5 mmol) and pyridine (22.6 g, 23.1 mL, 286.6 mmol) in dichloromethane in a round-bottom flask.
- Cool the suspension to -30°C under an argon atmosphere using a cooling bath.
- Slowly add trifluoroacetic anhydride (TFAA) dropwise with vigorous stirring, ensuring the internal temperature does not exceed -20°C.
- Maintain the reaction at this temperature for 19.5 hours.

- Allow the reaction mixture to warm to room temperature naturally.
- Proceed with an appropriate aqueous workup and extraction with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **6-Chloropyridazine-3-carbonitrile**.

Representative Reaction: Nucleophilic Aromatic Substitution

6-Chloropyridazine-3-carbonitrile is an excellent substrate for nucleophilic aromatic substitution (SNA_r) reactions, where the chloro group is displaced by a nucleophile. This is a key reaction for introducing further molecular diversity.

Materials:

- **6-Chloropyridazine-3-carbonitrile**
- A primary or secondary amine (e.g., morpholine, piperidine)
- A suitable solvent (e.g., ethanol, DMF, or dioxane)
- A non-nucleophilic base (e.g., K_2CO_3 or Et_3N), if necessary

Equipment:

- Reaction flask with a condenser and magnetic stirrer
- Heating mantle or oil bath
- Standard laboratory glassware for workup and purification

General Procedure:

- Dissolve **6-Chloropyridazine-3-carbonitrile** in a suitable solvent in a reaction flask.

- Add the amine nucleophile (typically 1.1 to 1.5 equivalents). If the amine salt is formed, a base may be required to liberate the free amine.
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired substituted pyridazine product.

Applications in Research and Drug Development

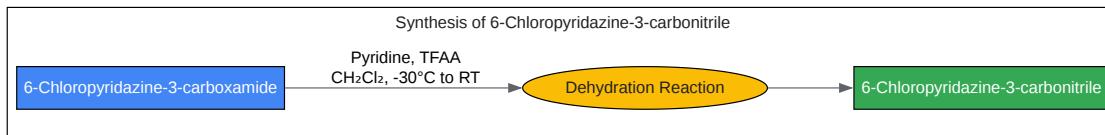
The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. **6-Chloropyridazine-3-carbonitrile** serves as a crucial intermediate in the synthesis of:

- Stearoyl-CoA desaturase-1 (SCD1) inhibitors: It is a reactant in the synthesis of spiropiperidine-based SCD1 inhibitors, which are investigated for the treatment of metabolic diseases.^[4]
- Novel Agrochemicals: The pyridazine core is present in various herbicides and insecticides.^[5]
- Antiviral and Anticancer Agents: Pyridazine derivatives have shown potential as antiviral and anticancer therapeutics.^[5]

The reactivity of the chloro and cyano groups allows for a wide range of chemical transformations, making it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Visualizations

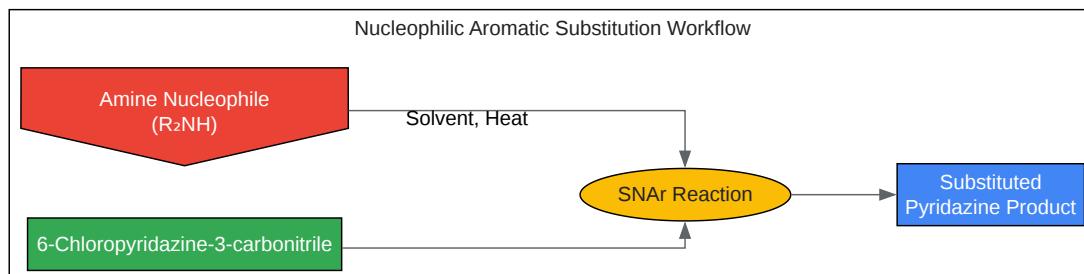
Synthesis Workflow



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Caption: Synthesis of **6-Chloropyridazine-3-carbonitrile**.

Reaction Workflow



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Caption: General workflow for SNAr reactions.

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